
P62介导的线粒体自噬诱导剂
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PMI is a P62-mediated mitophagy activator . It activates mitochondrial autophagy without recruitment of Parkin or collapse of the mitochondrial membrane potential and remains active in cells lacking a fully functional PINK1/Parkin pathway . It serves as a pharmacological tool to study the molecular mechanisms of mitosis, avoiding toxicity and some of the non-specific effects associated with the sudden dissipation of mitochondria lacking membrane potential .
Synthesis Analysis
PMI is a compound that increases the expression and signaling of the autophagic adaptor molecule P62/SQSTM1 and forces mitochondria into autophagy . Upon UPS inhibition, p62 is upregulated and phosphorylated on S405 and S409, which can facilitate the degradation of ubiquitinated cargoes via autophagy .Molecular Structure Analysis
P62, also known as sequestosome1 (SQSTM1), is a multifunctional cytoplasmic protein that functions as a selective mitophagy receptor for the degradation of ubiquitinated substrates . It can positively regulate Nrf2 by binding to its negative regulator, Keap1 .Chemical Reactions Analysis
PMI and sulforaphane (Nrf2 inducer) are able to activate p62 expression via the Nrf2/ARE signaling pathway . PMI stabilizes Nrf2 and upregulates P62 expression, activating mitophagy .科学研究应用
神经退行性疾病
P62介导的线粒体自噬在神经退行性疾病中起着至关重要的作用。它充当自噬的选择性货物受体,降解与帕金森病 (PD)、亨廷顿病 (HD) 和阿尔茨海默病 (AD) 相关的错误折叠蛋白质。线粒体自噬是一种特殊形式的自噬,它作为受损线粒体的选择性清除剂,对神经退行性疾病有显着影响。P62与parkin的相互作用对于调节线粒体自噬、维持线粒体质量控制和影响线粒体自噬的平衡至关重要。异常的P62表达会破坏这种平衡,形成错误折叠蛋白质积累和线粒体功能障碍的恶性循环(Liu et al., 2017)。
癌症
P62/SQSTM1是一种参与选择性自噬的支架蛋白,在癌症中高度表达,可以促进肿瘤转移。其表达与肺癌患者的总体生存率 (OS) 较低有关,并与晚期临床阶段和淋巴结转移有关。因此,p62表达是癌症诊断和预后的潜在生物标志物(Wang et al., 2019)。
自噬调节和心肌病
P62介导的线粒体自噬也在自噬调节和心肌病中发挥作用。阿霉素 (DOX) 诱导的心脏毒性涉及溶酶体自噬失调,影响心脏对心肌病性衰竭的易感性。DOX通过影响LC3、p62、Beclin、mTOR和AMPK等途径来失调心脏中的巨自噬,突出了p62在心脏健康和疾病中的重要性(Bartlett et al., 2017)。
代谢调节
P62参与多种生理过程,包括炎症、自噬和有丝分裂。一项荟萃分析表明,p62表达越高与实体瘤患者的总体生存率、无病生存率和淋巴结转移等临床病理参数越差。这表明p62可能是各种实体瘤的有效预后因素(Ruan et al., 2017)。
哮喘和环境暴露
环境污染物和过敏原会诱发氧化应激和线粒体功能障碍,从而导致哮喘。自噬、线粒体自噬和细胞衰老失调与环境污染物和过敏原诱导的氧化应激、线粒体功能障碍和哮喘发展有关。例如,颗粒物会诱导支气管上皮细胞中的自噬和线粒体自噬,突出了线粒体自噬在呼吸系统健康和疾病中的作用(Sachdeva et al., 2019)。
作用机制
安全和危害
属性
IUPAC Name |
1-(3-iodophenyl)-4-(3-nitrophenyl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9IN4O2/c15-11-4-2-5-12(8-11)18-9-14(16-17-18)10-3-1-6-13(7-10)19(20)21/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVWEYNSNZJEGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN(N=N2)C3=CC(=CC=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9IN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1809031-84-2 |
Source


|
| Record name | 1-(3-iodophenyl)-4-(3-nitrophenyl)-1H-1,2,3-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



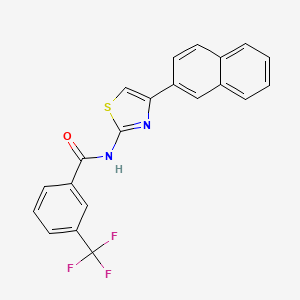
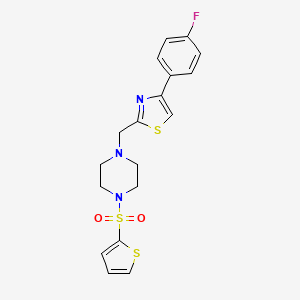
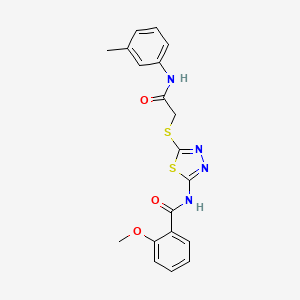
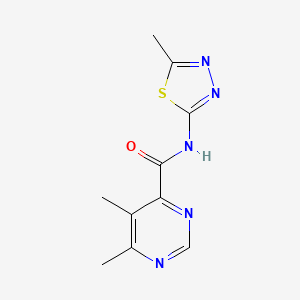
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclooctylthiophene-2-carboxamide](/img/structure/B2652508.png)
![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2652510.png)
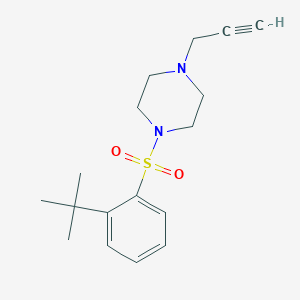
![2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2652513.png)
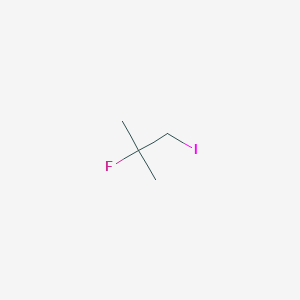
![5,6-Dimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2652517.png)

![3-[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]chromen-2-one](/img/structure/B2652519.png)